molecular formula C12H10O4 B15060550 5-(m-Tolyloxy)furan-2-carboxylic acid

5-(m-Tolyloxy)furan-2-carboxylic acid

Cat. No.: B15060550
M. Wt: 218.20 g/mol
InChI Key: FXFADFCBEYNSMB-UHFFFAOYSA-N
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Description

5-(m-Tolyloxy)furan-2-carboxylic acid is an organic compound with the molecular formula C13H12O4 It is a derivative of furan, a heterocyclic organic compound, and contains a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(m-Tolyloxy)furan-2-carboxylic acid typically involves the reaction of m-tolyl alcohol with furan-2-carboxylic acid under specific conditions. One common method includes the use of a catalyst such as sulfuric acid to facilitate the esterification reaction, followed by hydrolysis to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and the use of advanced catalysts to optimize yield and purity. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

5-(m-Tolyloxy)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

5-(m-Tolyloxy)furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(m-Tolyloxy)furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A simpler analog without the m-tolyloxy group.

    5-Hydroxymethylfurfural: Another furan derivative with different functional groups.

    2,5-Furandicarboxylic acid: Contains two carboxylic acid groups and is used in polymer production.

Uniqueness

5-(m-Tolyloxy)furan-2-carboxylic acid is unique due to the presence of the m-tolyloxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

5-(3-methylphenoxy)furan-2-carboxylic acid

InChI

InChI=1S/C12H10O4/c1-8-3-2-4-9(7-8)15-11-6-5-10(16-11)12(13)14/h2-7H,1H3,(H,13,14)

InChI Key

FXFADFCBEYNSMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=C(O2)C(=O)O

Origin of Product

United States

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